Pan-Bcl-2 Inhibition vs. Selective Bcl-2 Inhibitors: Mcl-1 Antagonism
Obatoclax Mesylate is a pan-Bcl-2 inhibitor, targeting multiple family members including Mcl-1, a key resistance factor. This is a direct differentiator from the selective Bcl-2 inhibitor Venetoclax and the Bcl-2/Bcl-xL inhibitor Navitoclax, which do not inhibit Mcl-1 [1]. Obatoclax binds to Mcl-1 with a Ki of approximately 1-7 µM [2]. In contrast, Venetoclax has no affinity for Mcl-1 [3], and Navitoclax similarly lacks Mcl-1 inhibitory activity [4].
| Evidence Dimension | Mcl-1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1-7 μM |
| Comparator Or Baseline | Venetoclax: No significant binding; Navitoclax (ABT-263): No significant binding; ABT-737: No significant binding. |
| Quantified Difference | Inhibits Mcl-1 vs. no inhibition |
| Conditions | Fluorescence polarization assays measuring inhibition of BH3 peptide binding to Mcl-1 |
Why This Matters
This property is essential for research involving cancer models with Mcl-1 dependency or acquired resistance to selective Bcl-2 inhibitors.
- [1] Punnoose EA, Leverson JD, Peale F, Boghaert ER, Belmont LD, Tan N, et al. Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist Venetoclax in Multiple Myeloma Models. Mol Cancer Ther. 2016 May;15(5):1132-44. doi: 10.1158/1535-7163.MCT-15-0730. PMID: 26939706. View Source
- [2] Nguyen M, Marcellus RC, Roulston A, Watson M, Serfass L, Murthy Madiraju SR, et al. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis. Proc Natl Acad Sci U S A. 2007 Dec 4;104(49):19512-7. doi: 10.1073/pnas.0709443104. PMID: 18040043. View Source
- [3] Souers AJ, Leverson JD, Boghaert ER, Ackler SL, Catron ND, Chen J, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013 Feb;19(2):202-8. doi: 10.1038/nm.3048. PMID: 23291630. View Source
- [4] Tse C, Shoemaker AR, Adickes J, Anderson MG, Chen J, Jin S, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008 May 1;68(9):3421-8. doi: 10.1158/0008-5472.CAN-07-5836. PMID: 18451170. View Source
